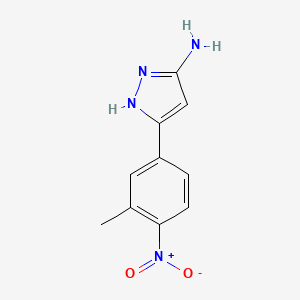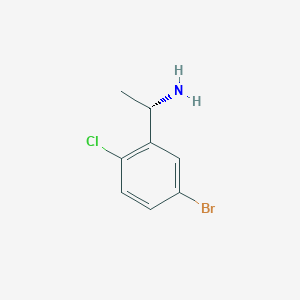
(1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 2-chloroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.
Reductive Amination: The brominated intermediate is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride to form the ethanamine group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and reductive amination can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting the halogenated phenyl ring.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions, using nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Dehalogenated phenyl ethanamine.
Substitution: Hydroxylated or alkoxylated derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various enzymes and receptors.
Medicine:
- Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
- Evaluated for its antimicrobial properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which (1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
- (1s)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine
- (1s)-1-(5-Bromo-2-fluorophenyl)ethan-1-amine
- (1s)-1-(5-Bromo-2-iodophenyl)ethan-1-amine
Uniqueness:
- The specific positioning of bromine and chlorine atoms in (1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine provides unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
- Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H9BrClN |
|---|---|
Peso molecular |
234.52 g/mol |
Nombre IUPAC |
(1S)-1-(5-bromo-2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
Clave InChI |
AYRPXHNLJXNKGG-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)Br)Cl)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



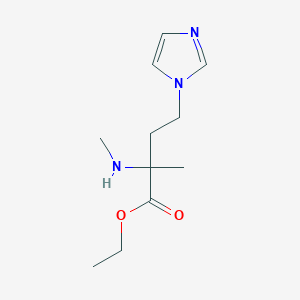
![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)
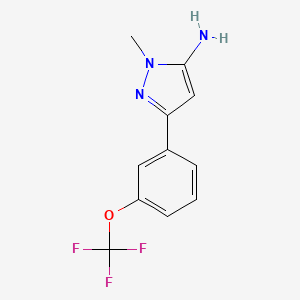
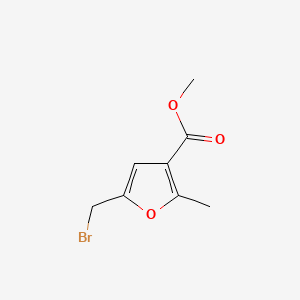
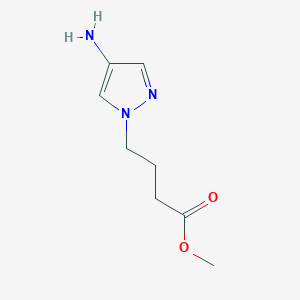
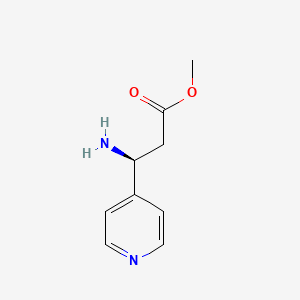

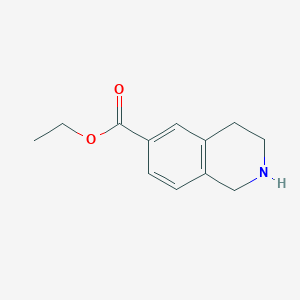
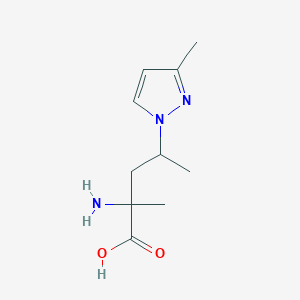
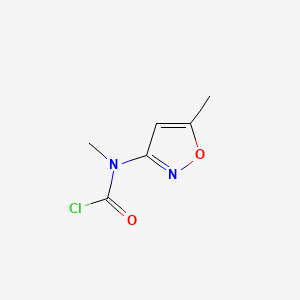

![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
